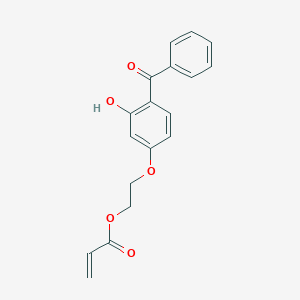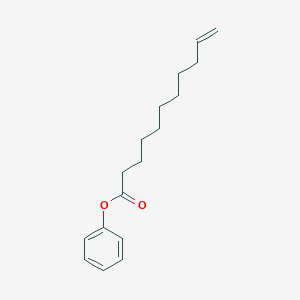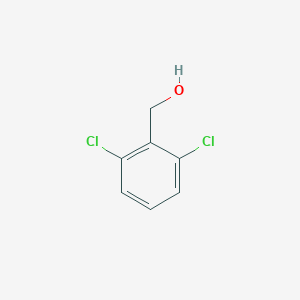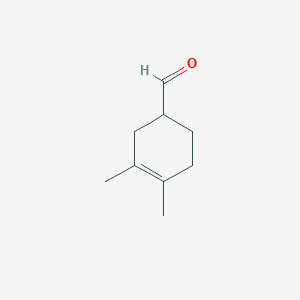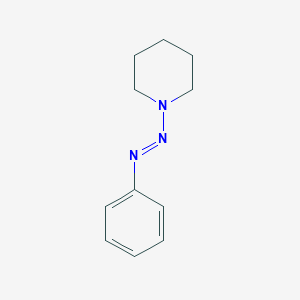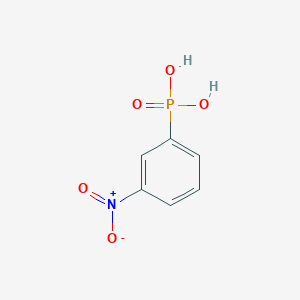
(3-Nitrophenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrophenyl)phosphonic acid, also known as 3-nitrophenylphosphonate or 3-NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a phosphonate ester of 3-nitrophenol and has been extensively studied for its potential applications in various fields, including biochemistry, medicine, and agriculture. In
Aplicaciones Científicas De Investigación
(3-Nitrophenyl)phosphonic acid has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a substrate for enzymes, such as alkaline phosphatase and phosphodiesterase, to study their catalytic activity. In medicine, it has been investigated for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In agriculture, it has been used as a herbicide to control the growth of weeds, due to its ability to inhibit the activity of certain enzymes involved in photosynthesis.
Mecanismo De Acción
The mechanism of action of (3-Nitrophenyl)phosphonic acid involves its ability to inhibit the activity of certain enzymes, such as alkaline phosphatase and phosphodiesterase. This inhibition occurs through the binding of (3-Nitrophenyl)phosphonic acid to the active site of the enzyme, which prevents the substrate from binding and being catalyzed. In the case of herbicidal activity, (3-Nitrophenyl)phosphonic acid inhibits the activity of enzymes involved in photosynthesis, leading to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Nitrophenyl)phosphonic acid depend on the specific enzyme or pathway that is inhibited. In the case of alkaline phosphatase inhibition, (3-Nitrophenyl)phosphonic acid can lead to the accumulation of phosphate in the body, which can have negative effects on bone health. In the case of phosphodiesterase inhibition, (3-Nitrophenyl)phosphonic acid can lead to an increase in the levels of cyclic nucleotides, which can have various physiological effects, such as vasodilation and smooth muscle relaxation. In the case of herbicidal activity, (3-Nitrophenyl)phosphonic acid can lead to the death of the plant, which can have positive effects on crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Nitrophenyl)phosphonic acid in lab experiments include its high purity, stability, and specificity for certain enzymes and pathways. However, the limitations of using (3-Nitrophenyl)phosphonic acid include its potential toxicity and the need for proper safety precautions during handling and disposal.
Direcciones Futuras
There are several future directions for the study of (3-Nitrophenyl)phosphonic acid, including:
1. Investigation of its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation.
2. Development of new herbicidal compounds based on the structure of (3-Nitrophenyl)phosphonic acid, which could lead to more effective and environmentally friendly weed control.
3. Study of the biochemical and physiological effects of (3-Nitrophenyl)phosphonic acid on various enzymes and pathways, which could lead to new insights into the regulation of these processes.
4. Investigation of the potential use of (3-Nitrophenyl)phosphonic acid as a tool for the study of enzyme activity and regulation, due to its specificity and stability.
Propiedades
Número CAS |
5337-19-9 |
|---|---|
Nombre del producto |
(3-Nitrophenyl)phosphonic acid |
Fórmula molecular |
C6H6NO5P |
Peso molecular |
203.09 g/mol |
Nombre IUPAC |
(3-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C6H6NO5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H2,10,11,12) |
Clave InChI |
OXWXINKWKITCIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |
Otros números CAS |
5337-19-9 |
Pictogramas |
Corrosive; Irritant |
Solubilidad |
4.83 M |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

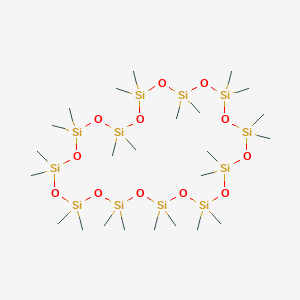
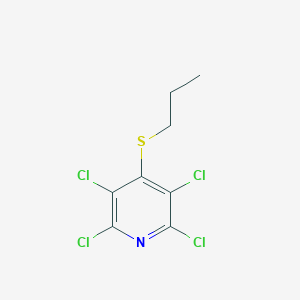
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

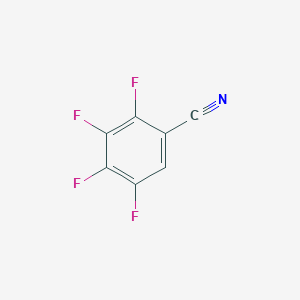
![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
